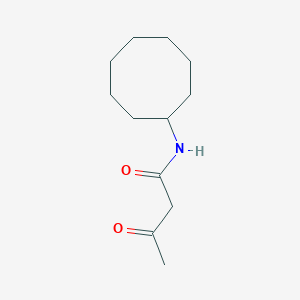

N-cyclooctyl-3-oxobutanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclooctyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-10(14)9-12(15)13-11-7-5-3-2-4-6-8-11/h11H,2-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHOQVCIWQGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387283 | |

| Record name | N-cyclooctyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58102-36-6 | |

| Record name | N-cyclooctyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of N Cyclooctyl 3 Oxobutanamide Derivatives

Condensation and Acylation Processes of the β-Keto Amide Moiety

The methylene (B1212753) group flanked by the two carbonyls in the β-keto amide moiety (the α-carbon) is particularly reactive due to the acidity of its protons. This reactivity is central to condensation and acylation reactions. chim.it

Condensation Reactions: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or one ester and another carbonyl compound in the presence of a strong base. libretexts.orgjove.com While the classic Claisen condensation involves esters, the principles are applicable to β-keto amides. The active methylene protons can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl carbon of another molecule (a "crossed" Claisen-type reaction), leading to the formation of a new C-C bond and a more complex dicarbonyl compound. libretexts.org

Acylation Reactions: The same enolate generated from the β-keto amide can also be trapped by acylating agents, such as acid chlorides or anhydrides. This C-acylation process introduces a third carbonyl group, leading to the formation of a β,δ-triketo amide. These acylation reactions are fundamental for extending the carbon skeleton and introducing further functional handles for subsequent transformations. organic-chemistry.org

Mannich-Type Reactions with Oxobutanamides

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reaction typically uses an enolizable aldehyde or ketone, a primary or secondary amine, and formaldehyde (B43269) (or another non-enolizable aldehyde). youtube.comyoutube.com

N-cyclooctyl-3-oxobutanamide, with its enolizable keto group and acidic α-protons, is an ideal substrate to act as the nucleophilic component in this reaction. chim.it The mechanism begins with the formation of an electrophilic iminium ion (also known as an Eschenmoser salt) from the reaction between the amine and formaldehyde. youtube.com The enol form of the 3-oxobutanamide then attacks the iminium ion, forming a new carbon-carbon bond and yielding a β-amino-carbonyl compound, commonly referred to as a Mannich base. wikipedia.org These Mannich bases are synthetically useful intermediates themselves and are often used in the structural modification of natural products to enhance their biological activities. nih.gov

Table 2: Summary of Key Reactions of the β-Keto Amide Moiety

| Reaction Type | Reagents | Key Intermediate | Product Type | Reference(s) |

| Hantzsch Synthesis | Aldehyde, Ammonia (B1221849) (or amine) | Enamine, α,β-Unsaturated Carbonyl | Dihydropyridine | organic-chemistry.orgchemrxiv.org |

| Oxidative Cyclization | Mn(OAc)₃ (for N-Aryl derivatives) | Radical Cation | Oxindole | researchgate.net |

| Knoevenagel Condensation | Aldehyde, Base | α,β-Unsaturated Amide | Knoevenagel Adduct | chim.itnih.gov |

| Claisen-Type Condensation | Ester, Strong Base | Enolate | β,δ-Diketo Amide | libretexts.org |

| Acylation | Acid Chloride/Anhydride (B1165640), Base | Enolate | β,δ-Triketo Amide | organic-chemistry.org |

| Mannich Reaction | Formaldehyde, Amine, Acid/Base | Iminium Ion | Mannich Base (β-Amino-β'-keto amide) | wikipedia.orgnih.gov |

Regioselective γ-Addition of β-Keto Amides to Electrophiles (e.g., Isatins)

The this compound molecule possesses two primary nucleophilic centers: the α-carbon (C2), situated between the two carbonyl groups, and the γ-carbon (C4), which is the terminal methyl group. The acidity of the α-protons makes the corresponding enolate the most common nucleophile, typically leading to α-functionalized products. However, under certain conditions, the γ-carbon can participate in nucleophilic attack in a process known as a vinylogous reaction.

The reaction with electrophiles such as isatins presents a competitive landscape between α- and γ-addition. Isatins contain an electrophilic ketone at the C3 position, which is susceptible to nucleophilic attack. The regioselectivity of the addition of a β-keto amide enolate to this position is governed by a combination of factors including the nature of the base, solvent, temperature, and steric hindrance.

α-Addition: This is the thermodynamically and often kinetically favored pathway. Deprotonation at the α-carbon generates a stabilized enolate which readily attacks the C3-carbonyl of the isatin, leading to a 3-substituted-3-hydroxyoxindole derivative after workup. This is a variant of the classic aldol (B89426) reaction.

γ-Addition: For γ-addition to occur, the enolate system must extend its nucleophilicity to the terminal carbon. This is less common but can be promoted by using strong, bulky bases that may favor the formation of the kinetic, less-substituted enolate or by reaction conditions that facilitate the formation of a dienolate. The resulting γ-adduct would be a Rauhut-Currier type product. Organocatalysis has been shown to mediate the regioselective α-addition of vinylogous α-ketoester enolates to electrophiles like nitroolefins, suggesting that careful catalyst design could potentially influence the regioselectivity in reactions with isatins as well. rsc.org

The reaction with isatins is particularly significant as the resulting 3-hydroxyoxindole scaffolds are core structures in many biologically active alkaloids and synthetic compounds. nih.govacs.org Controlling the regioselectivity of the addition of β-keto amides is therefore a crucial goal in synthetic chemistry.

| Reaction Pathway | Attacking Nucleophile | Electrophilic Center | Product Type | Controlling Factors |

|---|---|---|---|---|

| α-Addition (Favored) | α-Carbanion (Enolate) | Isatin C3-Carbonyl | 3-(1-(cyclooctylamino)-1,3-dioxobutan-2-yl)-3-hydroxyindolin-2-one | Thermodynamic control, standard bases (e.g., NaH, LDA) |

| γ-Addition (Less Favored) | γ-Carbanion (Dienolate) | Isatin C3-Carbonyl | 4-(cyclooctylcarbamoyl)-5-(3-hydroxy-2-oxoindolin-3-yl)pentan-2-one | Kinetic control, bulky bases, specific catalysts |

Radical Chemistry Involving Oxobutanamide Scaffolds

The oxobutanamide scaffold can be engaged in radical chemistry through various activation modes, offering synthetic pathways that are complementary to traditional two-electron (ionic) reactions. nih.gov The generation of radical species from β-keto amides can be achieved through single-electron transfer (SET) processes, often facilitated by photocatalysis or transition metal catalysis. nih.gov

Key methods for generating radicals from β-dicarbonyl compounds include:

Photoredox Catalysis: Visible-light photocatalysts can mediate the reduction of β-keto amides. The activation is often enhanced by the presence of a Brønsted or Lewis acid, which lowers the reduction potential of the carbonyl group. nih.gov

Oxidative Methods: Oxidants like manganese(III) acetate (B1210297) or iron(III) chloride can generate α-radicals from the enol form of β-dicarbonyl compounds. These radicals can then add to alkenes or arenes in subsequent cyclization steps. mdpi.comsemanticscholar.org

The radical can also be generated at other positions. For example, radical cyclizations of cyclic ene sulfonamides can proceed through an α-amide radical, which cyclizes and then eliminates a sulfonyl radical to form polycyclic imines. nih.gov This highlights the versatility of radical reactions in creating diverse molecular architectures from precursors containing the amide functionality.

| Reaction Type | Radical Generation Method | Key Intermediate | Potential Product from Oxobutanamide Derivative |

|---|---|---|---|

| Reductive Alkylation | Visible-light photoredox catalysis with Lewis acid | β-Ketocarbonyl radical anion | β-Hydroxy amide |

| Intramolecular Cyclization | Oxidative radical formation (e.g., Mn(OAc)₃) | α-Oxo-radical | Polycyclic lactams |

| Cascade Cyclization | FeCl₃-mediated oxidation | α-Carbon radical | Benzo[f]isoindole derivatives |

Formation of α-Oxoketene S,S-Acetals from Cyclohexyl-Oxobutanamides

α-Oxoketene S,S-acetals, also known as ketene (B1206846) dithioacetals, are versatile synthetic intermediates. nih.gov Their synthesis from active methylene compounds like N-cyclohexyl-3-oxobutanamide involves a well-established two-step process.

The reaction is initiated by the deprotonation of the acidic α-carbon of the β-keto amide using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The resulting enolate then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). baselius.ac.in This addition forms a dithiocarboxylate salt intermediate.

The general mechanism is as follows:

Deprotonation: R-NH-CO-CH₂-CO-CH₃ + Base → [R-NH-CO-CH-CO-CH₃]⁻

Nucleophilic Addition: [R-NH-CO-CH-CO-CH₃]⁻ + CS₂ → [R-NH-CO-C(=CS₂) -CO-CH₃]⁻

Dialkylation: [R-NH-CO-C(=CS₂) -CO-CH₃]⁻ + 2 R'X → R-NH-CO-C(=C(SR')₂) -CO-CH₃ + 2 X⁻

This reaction provides a powerful method for further functionalization of the β-keto amide scaffold, as ketene S,S-acetals can participate in cycloadditions, annulations, and other transformations. tandfonline.comrsc.org

| Active Methylene Compound | Base | Alkylating Agent | Product |

|---|---|---|---|

| N-Cyclohexyl-3-oxobutanamide | NaH | CH₃I | N-Cyclohexyl-2-(bis(methylthio)methylene)-3-oxobutanamide |

| Malononitrile (B47326) | Et₃N | Dimethyl acetylenedicarboxylate | Cyclic ketene dithioacetal |

| Cyclohexanone | NaH | CH₃I | 2-(bis(methylthio)methylene)cyclohexan-1-one |

Structure Reactivity and Structure Activity Relationship Studies of N Cyclooctyl 3 Oxobutanamide and Analogues

Influence of N-Substituent Sterics on Reaction Pathways

The steric profile of the N-substituent in 3-oxobutanamide analogues plays a critical role in dictating the preferred pathways of chemical reactions. The size and conformation of the substituent can selectively block or expose certain reactive sites on the molecule, thereby influencing the regioselectivity and stereoselectivity of a transformation.

The N-cyclooctyl group in the parent compound is a large, sterically demanding substituent. Its bulk can significantly hinder the approach of reagents to the adjacent amide carbonyl group. This steric shielding can redirect reactions towards the less hindered acetyl group at the other end of the molecule. For instance, in reactions involving nucleophilic attack at a carbonyl, the C1 amide carbonyl is sterically less accessible than the C3 ketone carbonyl. Consequently, reactions such as reduction or addition are more likely to occur at the C3 position.

Research on multicomponent reactions involving N-aryl-3-oxobutanamides has demonstrated that the nature of the N-substituent can fundamentally switch the reaction pathway, leading to different heterocyclic products. beilstein-journals.org While these studies focus on N-aryl groups, the underlying principle of steric control is directly applicable. A bulky N-cycloalkyl group like cyclooctyl can be expected to favor reaction pathways that minimize steric clash, potentially leading to product distributions that differ significantly from analogues with smaller N-substituents like N-methyl or N-ethyl groups.

The following table illustrates how varying the steric bulk of the N-substituent can influence reaction outcomes at the competing carbonyl sites.

| N-Substituent | Steric Hindrance | Predicted Major Reaction Site (Nucleophilic Attack) | Potential Reaction Outcome |

| -CH₃ (Methyl) | Low | C1 (Amide) or C3 (Ketone) | Mixture of products, sensitive to electronic effects |

| -C₆H₅ (Phenyl) | Medium | C3 (Ketone) | Increased selectivity for ketone modification |

| -C(CH₃)₃ (tert-Butyl) | High | C3 (Ketone) | High selectivity for ketone modification |

| -C₈H₁₅ (Cyclooctyl) | Very High | C3 (Ketone) | Very high selectivity for ketone modification |

Electronic Effects of Substituents on Chemical Reactivity and Product Outcomes

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). ucalgary.ca

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) increase electron density in the molecule. lumenlearning.com When present on an N-aryl ring, an EDG enhances the electron-donating nature of the amide nitrogen, which can increase the electron density at the C1 carbonyl oxygen and slightly decrease the acidity of the C2 alpha-protons.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the rest of the molecule. libretexts.org An EWG on an N-aryl ring makes the amide nitrogen less electron-donating, increasing the partial positive charge on the C1 carbonyl carbon and significantly increasing the acidity of the C2 alpha-protons, making enolate formation more favorable.

Studies on N-aryl-3-oxobutanamides have shown that these electronic modifications can determine the final product structure in complex reactions. beilstein-journals.org For example, the presence of an EWG can accelerate steps involving enolate formation, potentially opening up reaction pathways that are inaccessible for analogues bearing EDGs.

The table below summarizes the expected electronic influence of various substituents on the reactivity of an N-aryl-3-oxobutanamide.

| Substituent on N-Aryl Ring | Electronic Effect | Influence on α-Proton (C2) Acidity | Predicted Impact on Enolate-Based Reactions |

| -OCH₃ (Methoxy) | Donating (Resonance) | Decrease | Slower reaction rate |

| -CH₃ (Methyl) | Donating (Inductive) | Slight Decrease | Slightly slower reaction rate |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline reactivity |

| -Cl (Chloro) | Withdrawing (Inductive) | Increase | Faster reaction rate |

| -NO₂ (Nitro) | Withdrawing (Resonance & Inductive) | Significant Increase | Significantly faster reaction rate |

Rational Design Principles for Oxobutanamide-Derived Bioactive Scaffolds

The 3-oxobutanamide core is a versatile scaffold in rational drug design, providing a framework that can be systematically modified to optimize interactions with a biological target. mdpi.com The process of rational design involves leveraging an understanding of structure-activity relationships (SAR) to introduce chemical modifications that enhance potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

Key principles in the rational design of oxobutanamide-derived scaffolds include:

N-Substituent Modification: The N-substituent is a primary vector for modification. Altering its size, shape, and polarity can profoundly impact binding affinity. For example, replacing a small alkyl group with a larger, hydrophobic group like cyclooctyl can enhance binding in a deep, nonpolar pocket of a target protein. Conversely, introducing polar functional groups can improve solubility or create new hydrogen bonding interactions. frontiersin.org

Modulation of the β-Keto System: The β-dicarbonyl moiety is a key feature that can participate in hydrogen bonding or metal chelation within an active site. Its reactivity can be masked or altered by converting the ketone to other functional groups (e.g., an enol ether, a pyrazole) to fine-tune electronic properties and metabolic stability.

Alpha-Carbon Substitution: The C2 position is often a site for introducing further diversity. Alkylation or arylation at this position can introduce new steric features that probe the topology of a binding site, potentially leading to improved potency or selectivity.

The design process is iterative, often guided by computational modeling and experimental testing. researchgate.net A focused library of analogues is typically synthesized to explore the SAR around a lead compound.

The following table outlines rational design strategies for modifying an oxobutanamide scaffold.

| Design Principle | Target Property | Structural Modification Example | Rationale |

| Probing Hydrophobic Pockets | Increase Potency | Modify N-substituent: -CH₃ → -C₈H₁₅ | A larger, lipophilic group like cyclooctyl can fill a nonpolar binding pocket, increasing van der Waals interactions. |

| Introducing H-Bond Donors/Acceptors | Improve Solubility / Add Binding Interactions | Add a hydroxyl group to the N-substituent: N-cyclooctyl → N-(4-hydroxy)cyclooctyl | A polar group can form hydrogen bonds with the target protein or improve water solubility. |

| Restricting Conformation | Enhance Selectivity | Introduce a rigid ring system in the N-substituent | Reducing the number of rotatable bonds can lock the molecule into a bioactive conformation, improving binding affinity and selectivity. |

| Blocking Metabolic Sites | Increase In Vivo Half-Life | Replace the C4 methyl group with a cyclopropyl (B3062369) group | This modification can prevent oxidation at a metabolically vulnerable position. |

Mechanistic Investigations of N Cyclooctyl 3 Oxobutanamide Transformations

Elucidation of Reaction Mechanisms (e.g., Enolate Formation, Electron Transfer Processes)

The transformations of N-cyclooctyl-3-oxobutanamide typically proceed through discrete, well-defined mechanistic pathways. The presence of acidic protons on the α-carbon (the carbon atom situated between the two carbonyl groups) is central to its reactivity, facilitating the formation of a key nucleophilic intermediate: the enolate.

Enolate Formation

The primary mechanistic step in many reactions involving this compound is the deprotonation of the α-carbon to form an enolate anion. masterorganicchemistry.com This process occurs because the resulting conjugate base is significantly stabilized by resonance, where the negative charge is delocalized across the α-carbon and the oxygen atoms of both the ketone and amide carbonyl groups. masterorganicchemistry.com This delocalization makes the α-protons considerably more acidic than typical alkane protons. masterorganicchemistry.com

The formation of the enolate exists in equilibrium with its neutral keto and enol tautomers. researchgate.net The keto form is generally the more stable and predominant tautomer at equilibrium for β-dicarbonyl compounds. masterorganicchemistry.com The base-catalyzed keto-enol tautomerism proceeds through the formation of the enolate intermediate. masterorganicchemistry.com

The choice of base is critical for controlling the extent and rate of enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) can achieve essentially complete and irreversible deprotonation to generate the lithium enolate. bham.ac.uk In contrast, weaker bases like alkoxides (e.g., sodium ethoxide) will establish an equilibrium with a smaller concentration of the enolate. bham.ac.uk For β-keto amides, enolate formation is generally more challenging than for corresponding β-keto esters or β-diketones due to the electron-donating nature of the amide nitrogen. masterorganicchemistry.com

The stereochemistry of the resulting enolate (Z vs. E) can also be a critical factor in subsequent reactions, particularly in asymmetric synthesis. For tertiary amides, the formation of cis-enolates (often referred to as Z-enolates) is frequently favored. bham.ac.uk

Electron Transfer Processes

While ionic pathways initiated by enolate formation are most common, electron transfer (ET) processes can also play a role in the transformations of this compound, particularly in redox reactions. In an ET mechanism, an electron is transferred from a donor to an acceptor molecule, generating radical ion intermediates. Such processes are fundamental to many electrochemical and photochemical reactions. arxiv.orgyoutube.com

For instance, in a reaction with a one-electron oxidant, the this compound molecule could undergo single-electron transfer (SET) to form a radical cation. Conversely, reaction with a reducing agent could lead to a radical anion. The feasibility of these pathways depends on the redox potentials of the reactants. While less common than enolate chemistry for this class of compounds, understanding the potential for ET is crucial for a comprehensive mechanistic picture, especially when transition metal catalysts or electrochemical conditions are involved. arxiv.org

Role of Catalytic Species and Their Impact on Reaction Dynamics

Catalysts are instrumental in modulating the rate, selectivity, and efficiency of reactions involving this compound. Both Lewis acids and transition metal complexes have been shown to be effective in transformations of related β-keto amides. beilstein-journals.org

Lewis acid catalysts, such as ytterbium triflate (Yb(OTf)₃), can activate the substrate by coordinating to one of the carbonyl oxygen atoms. beilstein-journals.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, it can enhance the acidity of the α-protons, facilitating enolate formation under milder conditions. beilstein-journals.org Studies on multicomponent reactions involving N-aryl-3-oxobutanamides have demonstrated that the choice of Lewis acid can significantly influence the reaction pathway and the final product distribution. beilstein-journals.org

Transition metal catalysts, particularly those based on palladium, are widely used to generate enolates under specific, mild conditions. researchgate.net For example, decarboxylative allylation reactions can produce palladium-enolates from allyl β-keto esters, a strategy that could be adapted for related amide systems. researchgate.net These catalytic cycles involve the formation of a metal-enolate intermediate, which then acts as a potent nucleophile in subsequent bond-forming steps. The nature of the metal, its ligands, and the reaction conditions all have a profound impact on the reaction dynamics, including enantioselectivity in asymmetric catalysis.

The table below summarizes the effect of different catalytic systems on a model reaction of N-aryl-3-oxobutanamides, which provides insight into potential catalytic behavior for this compound. beilstein-journals.org

| Catalyst (5 mol%) | Reaction Time (h) | Product Yield (%) |

|---|---|---|

| Yb(OTf)₃ | 48 | 69 |

| Sc(OTf)₃ | 72 | 58 |

| InCl₃ | 72 | 45 |

| Zn(OTf)₂ | 96 | 33 |

| p-TSA | 96 | Trace |

| No Catalyst | 96 | No Reaction |

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are paramount for confirming proposed reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable tools for this purpose. researchgate.netthermofisher.com

FTIR Spectroscopy can monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. wisc.edu In the context of this compound transformations, the strong carbonyl (C=O) stretching frequencies of the ketone (typically ~1715 cm⁻¹) and amide (~1640 cm⁻¹) are characteristic. scielo.org.za Upon formation of the enolate intermediate, these sharp carbonyl absorptions would be replaced by a broad, delocalized carboxylate-like stretch at a lower frequency (typically in the 1550-1620 cm⁻¹ range), providing evidence for its presence in the reaction mixture. researchgate.net

NMR Spectroscopy provides detailed structural information about molecules in solution. thermofisher.com ¹H NMR spectroscopy can be used to detect the formation of an enolate by observing the disappearance of the α-proton signals (typically a singlet around 3.5 ppm). In the enolate, a new vinyl proton signal may appear further downfield if the reaction is quenched with a deuteron source, for example. ¹³C NMR would show a significant upfield shift for the carbonyl carbons and the appearance of signals corresponding to the sp²-hybridized carbons of the enolate double bond. researchgate.net

The table below presents hypothetical, yet characteristic, spectroscopic data for this compound and its corresponding lithium enolate intermediate, illustrating how these techniques can be used for characterization.

| Species | Technique | Key Diagnostic Signal | Characteristic Value |

|---|---|---|---|

| This compound (Keto Form) | ¹H NMR | α-CH₂ Protons | ~3.5 ppm (singlet) |

| ¹³C NMR | Ketone C=O | ~205 ppm | |

| ¹³C NMR | Amide C=O | ~168 ppm | |

| FTIR | C=O Stretches | ~1715 cm⁻¹ (ketone), ~1640 cm⁻¹ (amide) | |

| Lithium Enolate Intermediate | ¹H NMR | α-CH₂ Protons | Signal Absent |

| ¹³C NMR | Enolate Carbons (O-C=C) | ~160 ppm (O-C), ~90 ppm (=C) | |

| FTIR | Delocalized O-C-C Stretch | ~1580 cm⁻¹ (broad) | |

| ⁷Li NMR | Li⁺ Counterion | ~0-2 ppm |

Applications of N Cyclooctyl 3 Oxobutanamide in Advanced Organic Synthesis

Utilization as a Key Organic Building Block and Intermediate

N-cyclooctyl-3-oxobutanamide serves as a versatile organic building block due to the presence of multiple reactive sites. The core of its reactivity lies in the β-ketoamide functional group, which combines the characteristics of a ketone and an amide. This arrangement allows for a variety of chemical reactions, positioning it as a valuable intermediate in multi-step syntheses.

The methylene (B1212753) group (CH₂) situated between the two carbonyl groups is acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a range of carbon-carbon bond-forming reactions, which are fundamental to organic synthesis. These reactions include:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides to form more complex diketo compounds.

Condensation Reactions: Participation in aldol (B89426) or Claisen-type condensations.

The presence of the cyclooctyl group on the amide nitrogen can influence the compound's physical properties, such as solubility and crystallinity, which can be advantageous in the practical aspects of a synthesis, like purification of intermediates. This bulky, lipophilic group can also impart unique stereochemical control in certain reactions.

Table 1: Key Reactive Sites of this compound

| Reactive Site | Type of Reactivity | Potential Reactions |

|---|---|---|

| α-Methylene (CH₂) | Acidic protons, Nucleophilic (as enolate) | Alkylation, Acylation, Condensation |

| Ketone Carbonyl | Electrophilic | Nucleophilic addition, Reductions |

Precursor for the Assembly of Complex Molecular Architectures

The true synthetic power of building blocks like this compound is realized in their ability to participate in multicomponent reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity.

Compounds belonging to the 3-oxobutanamide family are well-known participants in classic MCRs that lead to the formation of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. The reactivity of this compound makes it a suitable precursor for creating intricate molecular architectures through such pathways. For instance, the active methylene and carbonyl groups can react sequentially with different components in a single pot to assemble complex ring systems.

Scaffolding in the Synthesis of Bioactive Compounds (e.g., Dihydropyridines, Tetrahydroquinolones)

A significant application for 3-oxobutanamide derivatives is their use as scaffolds in the synthesis of bioactive heterocyclic compounds. The structural framework of this compound contains the necessary components to build rings like dihydropyridines and quinolones.

Dihydropyridines: The Hantzsch dihydropyridine synthesis is a classic MCR that combines an aldehyde, ammonia (B1221849) (or an ammonia source), and two equivalents of a β-ketoester. wikipedia.orgresearchgate.net A variation of this reaction can employ β-ketoamides. In such a synthesis, this compound could theoretically serve as the β-dicarbonyl component. The reaction would proceed via a one-pot condensation to yield a 1,4-dihydropyridine (DHP) scaffold. wikipedia.orglew.ro DHPs are a critical class of compounds in medicinal chemistry, famously known for their activity as calcium channel blockers used to treat hypertension. wikipedia.orgnih.gov The cyclooctyl group would be incorporated into the final DHP structure, potentially influencing its pharmacological profile.

Table 2: Hypothetical Hantzsch-type Synthesis of a Dihydropyridine Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

|---|

Tetrahydroquinolones: While direct synthesis of tetrahydroquinolones from this compound is less commonly cited, the underlying reactivity of β-ketoamides is central to quinolone synthesis, such as in the Conrad-Limpach or Gould-Jacobs reactions. These syntheses typically involve the reaction of an aniline with a β-ketoester or a related derivative, followed by a high-temperature cyclization. By analogy, this compound could be modified or used in novel synthetic routes to access quinolone and tetrahydroquinolone structures, which are important scaffolds for antibacterial and anticancer agents.

The ability of this compound to act as a key building block and a precursor in multicomponent reactions highlights its potential for constructing complex and potentially bioactive molecules. Its utility in forming heterocyclic systems like dihydropyridines underscores its value in medicinal chemistry and drug discovery efforts.

Applications in Biochemical and Biological Research Mechanistic Focus

Enzymatic Interaction Studies of Oxobutanamide Derivatives

Mechanisms of Protease Inhibition (e.g., HCV NS3/4A Protease)

Oxobutanamide derivatives have been investigated as inhibitors of viral proteases, particularly the Hepatitis C Virus (HCV) NS3/4A protease, which is essential for viral replication. nih.govnatap.org The NS3/4A protease is a serine protease responsible for cleaving the HCV polyprotein into mature viral proteins. nih.gov Inhibition of this enzyme is a key strategy in the development of direct-acting antiviral agents against HCV. drugbank.com

The mechanism of inhibition by certain derivatives involves targeting the active site of the protease. For instance, ketoamide-containing inhibitors have been designed to interact with the catalytic serine residue (Ser139) in the NS3 active site. nih.gov The design of these inhibitors often focuses on optimizing interactions with the S1 and S2 pockets of the protease, which are hydrophobic binding sites. nih.gov The potency of these inhibitors has been correlated with the buried surface area upon binding to the active site, indicating that a snug fit and extensive contact are crucial for effective inhibition. nih.gov Structure-based drug design, utilizing high-resolution crystal structures of the protease, has been instrumental in developing potent inhibitors. nih.gov

| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Interactions |

| Ketoamide Derivatives | HCV NS3/4A Protease | Competitive inhibition, interaction with the catalytic serine. | Hydrophobic interactions with S1 and S2 pockets. |

| Macrocyclic Derivatives | HCV NS3/4A Protease | Binds to the active site, often incorporating a serine trap. | Varies based on macrocyclic structure. |

Modulation of Hydrolase Activity (e.g., Urease, α-Glucosidase Inhibition)

Urease Inhibition: Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its activity is implicated in various pathological conditions, including those caused by Helicobacter pylori. nih.gov A wide range of compounds, including some bearing resemblance to the oxobutanamide scaffold, have been screened for their anti-ureolytic properties. nih.gov The inhibition mechanisms can be competitive, where the inhibitor binds to the active site and competes with the substrate (urea). nih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. mdpi.com Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial blood glucose levels, which is a therapeutic approach for type 2 diabetes. mdpi.comnih.gov Various heterocyclic compounds have demonstrated potent α-glucosidase inhibitory activity, often exceeding that of the standard drug acarbose. mdpi.com The structure-activity relationship studies suggest that specific substitutions on the core structure are crucial for enhanced inhibitory potential. nih.gov

| Enzyme | Function | Inhibitor Action | Therapeutic Relevance |

| Urease | Hydrolyzes urea | Reduces the rate of urea hydrolysis | Treatment of infections caused by ureolytic bacteria (e.g., H. pylori) |

| α-Glucosidase | Breaks down carbohydrates into glucose | Delays carbohydrate digestion and glucose absorption | Management of type 2 diabetes |

Cyclophilin Inhibition Mechanisms

Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a role in protein folding and regulation. frontiersin.org They are targets for various therapeutic interventions, including immunosuppression and antiviral therapies. nih.gov Cyclophilin inhibitors can be broadly categorized into derivatives of cyclosporin (B1163) A (CsA) and sanglifehrin A, as well as non-peptidic small molecules. frontiersin.org The mechanism of action for many cyclophilin inhibitors involves binding to the active site of the cyclophilin, thereby blocking its PPIase activity. frontiersin.org In the case of CsA, its binding to cyclophilin A forms a complex that then inhibits the phosphatase calcineurin, leading to immunosuppressive effects. nih.govnih.gov

Kinase Inhibition Studies (e.g., RIP1 Kinase)

Receptor-interacting protein kinase 1 (RIP1) is a key regulator of cellular inflammatory responses and cell death pathways, including apoptosis and necroptosis. nih.gov The kinase activity of RIP1 is implicated in a variety of inflammatory diseases and neurodegenerative conditions. nih.govnih.gov Inhibition of RIP1 kinase can block the signaling cascade that leads to necroptosis, a form of programmed necrosis. scientificarchives.com Necroptosis is mediated by RIP1 and RIP3, which activate the mixed-lineage kinase domain-like protein (MLKL). scientificarchives.com Small molecule inhibitors of RIP1 have been developed that can be categorized as Type I (ATP-competitive) or other types that may bind to allosteric sites. nih.gov These inhibitors have shown neuroprotective effects in various models of neurological disease. researcher.life

Cellular and Subcellular Mechanistic Investigations of Oxobutanamide Derivatives

Elucidation of Cytotoxicity Mechanisms in In Vitro Cell Models (e.g., Lymphocytes)

Studies on certain 3-oxobutanamide derivatives have been conducted to assess their toxicity and elucidate the underlying cytotoxic mechanisms in human lymphocytes. nih.gov These investigations have revealed that at higher concentrations, some derivatives can induce significant cytotoxicity. nih.govresearchgate.net

The cytotoxic effects of one particular derivative, N-(2-benzothiazolyl)-3-oxo butanamide, were found to be associated with several key cellular events:

Generation of Intracellular Reactive Oxygen Species (ROS): An increase in ROS levels can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. nih.govresearchgate.net

Mitochondrial Membrane Potential (MMP) Collapse: A decrease in MMP is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis. nih.govresearchgate.net

Lysosomal Membrane Injury: Damage to lysosomal membranes can lead to the release of hydrolytic enzymes into the cytoplasm, contributing to cell death. nih.gov

Lipid Peroxidation: The oxidative degradation of lipids in cell membranes can disrupt membrane integrity and function. nih.govresearchgate.net

Depletion of Glutathione: Glutathione is a major intracellular antioxidant, and its depletion can exacerbate oxidative stress. nih.govresearchgate.net

These findings suggest that the cytotoxicity of these oxobutanamide derivatives in lymphocytes is mediated through the induction of oxidative stress and damage to critical organelles like mitochondria and lysosomes. nih.govresearchgate.net

| Cellular Event | Description | Consequence |

| ROS Generation | Increased production of reactive oxygen species | Oxidative stress and cellular damage |

| MMP Collapse | Loss of mitochondrial membrane potential | Mitochondrial dysfunction, apoptosis initiation |

| Lysosomal Membrane Injury | Damage to lysosomal membranes | Release of harmful enzymes into the cytoplasm |

| Lipid Peroxidation | Oxidative damage to lipids in cell membranes | Loss of membrane integrity and function |

| Glutathione Depletion | Reduction in the primary intracellular antioxidant | Increased susceptibility to oxidative stress |

Analysis of Mitochondrial Membrane Potential Dynamics and Reactive Oxygen Species Generation

Mitochondria are crucial for cellular energy production, and their health is often assessed by measuring the mitochondrial membrane potential (ΔΨm). A stable ΔΨm is essential for ATP synthesis. A decrease or collapse in this potential is an indicator of mitochondrial dysfunction and can trigger programmed cell death. nih.gov Various toxins and chemical agents can induce a significant reduction in membrane potential. researchgate.net The uncoupling of oxidative phosphorylation, which disrupts the ΔΨm, can alter the generation of reactive oxygen species (ROS). nih.gov

ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, that are natural byproducts of cellular metabolism. nih.govmdpi.com While they play roles in cell signaling, excessive ROS production leads to oxidative stress, a condition that can damage cellular components like lipids, proteins, and DNA. nih.gov The primary sites of intracellular ROS generation include the mitochondrial electron transport chain and enzymes like NADPH oxidase. mdpi.commdpi.com The interplay between mitochondrial membrane potential and ROS generation is a critical area of study, as mitochondrial dysfunction is linked to increased ROS production, which in turn can further damage mitochondria. mdpi.com

Studies on Lysosomal Membrane Integrity and Lipid Peroxidation in Cellular Systems

Lysosomes are acidic organelles that function as the cell's waste disposal and recycling system, containing a host of hydrolytic enzymes. nih.gov The integrity of the lysosomal membrane is vital; its permeabilization (LMP) can release these enzymes into the cytoplasm, leading to cellular damage and initiating cell death pathways. nih.govmdpi.com Various stimuli, including certain chemical compounds and oxidative stress, can compromise the stability of the lysosomal membrane. nih.govmdpi.com

Lipid peroxidation is a process where oxidants like ROS attack lipids, particularly polyunsaturated fatty acids found in cellular membranes. nih.govnih.gov This chain reaction leads to the degradation of lipids and the formation of reactive aldehydes, which can cause widespread cellular damage and disrupt membrane integrity. nih.gov This process is a key indicator of oxidative stress and is implicated in various pathological conditions. nih.govmdpi.com The peroxidation of lipids within the lysosomal membrane itself can be a direct cause of LMP, linking these two phenomena in pathways of cellular damage.

Design and Synthesis of Bioactive Hybrid Molecules Incorporating Oxobutanamide Moieties

The rational design of new bioactive compounds is a cornerstone of medicinal chemistry. One effective strategy is molecular hybridization, which involves combining two or more distinct pharmacophoric units into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved efficacy, better selectivity, or novel mechanisms of action by engaging multiple biological targets simultaneously. mdpi.com

The oxobutanamide moiety, as a structural component, can be incorporated into more complex molecular frameworks to develop novel hybrid molecules. The principles of this design strategy involve using computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict the biological activity and interaction of the designed molecules with their targets. nih.gov The synthesis of such hybrids often involves multi-step chemical reactions to link the oxobutanamide scaffold to other bioactive fragments, such as heterocyclic rings or known enzyme inhibitors. mdpi.comresearchgate.net This synthetic approach allows for the creation of libraries of novel compounds that can be screened for a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netmdpi.com

Theoretical and Computational Chemistry Studies of N Cyclooctyl 3 Oxobutanamide

Conformational Analysis and Molecular Dynamics Simulations

Following the identification of stable conformers, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of N-cyclooctyl-3-oxobutanamide in a simulated environment, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). MD simulations would track the movements of each atom over time, providing insights into the stability of different conformations, the transitions between them, and the intramolecular interactions (e.g., hydrogen bonding) that govern its dynamic structure. Key metrics from such a simulation, like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), would quantify the stability and compactness of the molecule over the simulation period. Currently, no specific studies have published data on these simulations for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of a molecule. For this compound, DFT calculations would be used to optimize its molecular geometry to find the most stable (lowest energy) structure.

Subsequent calculations on the optimized structure would yield valuable electronic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. However, specific values for these parameters for this compound are not available in published literature.

Table 8.2.1: Hypothetical DFT-Calculated Properties for this compound. (Note: The following data is illustrative of what a DFT study would produce and is not based on actual research findings.)

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.2 | Debye |

Molecular Docking and Binding Affinity Predictions in Enzyme-Ligand Systems

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein or enzyme. This process involves sampling a vast number of orientations and conformations of the ligand within the binding site and scoring them based on their complementarity to the receptor.

A typical docking study would yield a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A more negative score generally indicates a more favorable binding pose. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme. Without published research identifying a specific biological target for this compound, performing and reporting on such a study is not possible.

Table 8.3.1: Illustrative Molecular Docking Results. (Note: This table represents a hypothetical docking study of this compound with a generic enzyme active site and is for exemplary purposes only.)

| Parameter | Result | Details |

| Binding Affinity | -7.2 kcal/mol | Predicted binding energy. |

| Interacting Residues | Tyr84, Leu120, Phe210 | Key amino acids in the binding pocket. |

| Hydrogen Bonds | 1 | Formed between the amide oxygen and Tyr84. |

| Hydrophobic Interactions | 4 | Involving the cyclooctyl ring and Leu120, Phe210. |

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. Using methods like DFT, it is possible to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These predicted spectra can help in assigning the peaks observed in experimental measurements to specific molecular vibrations, such as C=O stretching, N-H bending, or C-H vibrations within the cyclooctyl ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical shifts, once scaled, can be correlated with experimental NMR data to provide a definitive structural assignment of the molecule. Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Visible absorption spectrum. To date, no such computational spectroscopic studies have been published specifically for this compound.

Advanced Analytical and Spectroscopic Methodologies for N Cyclooctyl 3 Oxobutanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like N-cyclooctyl-3-oxobutanamide. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (e.g., singlet, doublet, multiplet) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between them. rsc.org For this compound, specific proton signals corresponding to the acetyl methyl group, the methylene (B1212753) group flanked by two carbonyls, the amide proton, and the methine and methylene protons of the cyclooctyl ring are expected.

¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their hybridization and electronic environment. libretexts.org Characteristic signals would be anticipated for the methyl carbon, the methylene carbon, the two distinct carbonyl carbons (ketone and amide), and the various carbons of the cyclooctyl ring. libretexts.orgmdpi.com Two-dimensional NMR techniques, such as COSY and HMBC, can further establish connectivity between protons and carbons to confirm the complete molecular structure. beilstein-journals.org

Representative ¹H NMR Data for this compound Data is hypothetical and based on typical chemical shift values for similar functional groups.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| CH₃-C=O | 2.1 - 2.3 | Singlet (s) |

| O=C-CH₂-C=O | 3.3 - 3.5 | Singlet (s) |

| NH | 7.0 - 8.5 | Broad Singlet (br s) or Triplet (t) |

| N-CH (cyclooctyl) | 3.8 - 4.2 | Multiplet (m) |

| CH₂ (cyclooctyl) | 1.4 - 1.9 | Multiplet (m) |

Representative ¹³C NMR Data for this compound Data is hypothetical and based on typical chemical shift values for similar functional groups.

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃-C=O | 25 - 35 |

| O=C-CH₂-C=O | 45 - 55 |

| N-CH (cyclooctyl) | 50 - 60 |

| CH₂ (cyclooctyl) | 23 - 36 |

| C=O (Amide) | 164 - 168 |

| C=O (Ketone) | 204 - 208 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending) at specific frequencies. Each functional group has a characteristic absorption range.

For this compound, the IR spectrum would be expected to show distinct absorption bands confirming its key structural features. A sharp, strong absorption band around 1715 cm⁻¹ would indicate the ketone carbonyl (C=O) stretch. The amide group would produce two characteristic absorptions: a strong band for the amide I (C=O stretch) typically around 1650 cm⁻¹, and another for the amide II (N-H bend) around 1550 cm⁻¹. Furthermore, a band in the region of 3300 cm⁻¹ would correspond to the N-H stretching vibration, while absorptions between 2850 and 3000 cm⁻¹ would be due to C-H stretching in the cyclooctyl and methyl groups. fractioncollector.info

Characteristic IR Absorption Bands for this compound Data is hypothetical and based on typical absorption frequencies for the indicated functional groups.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 |

| C-H Stretch | Aliphatic (sp³) | 2850 - 2950 |

| C=O Stretch | Ketone | ~1715 |

| C=O Stretch (Amide I) | Secondary Amide | ~1650 |

| N-H Bend (Amide II) | Secondary Amide | ~1550 |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. semanticscholar.org

For this compound (C₁₂H₂₁NO₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass (211.1572 amu).

In a typical mass spectrometry experiment, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage adjacent to the carbonyl groups (α-cleavage) and cleavage of the amide C-N bond. nih.gov Analysis of these fragments helps to piece together the molecular structure, corroborating findings from NMR and IR spectroscopy. mdpi.com

Expected Mass Spectrometry Fragments for this compound Data is hypothetical and based on established fragmentation principles.

| m/z (Mass/Charge) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 211 | [C₁₂H₂₁NO₂]⁺ (Molecular Ion) | - |

| 168 | [M - C₂H₃O]⁺ | Acetyl radical (CH₃CO) |

| 126 | [C₈H₁₆N]⁺ | Acetoacetyl radical |

| 111 | [C₈H₁₅]⁺ | 3-oxobutanamide radical |

| 85 | [CH₃COCH₂CO]⁺ | Cyclooctylamino radical |

| 43 | [CH₃CO]⁺ | - |

Chromatographic Techniques for Purification and Purity Assessment (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds like this compound. semanticscholar.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. fractioncollector.info

Column Chromatography is a preparative technique used to purify compounds from a reaction mixture. youtube.com For this compound, a glass column is typically packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. fractioncollector.info The crude product is loaded onto the top of the column, and a solvent or mixture of solvents (mobile phase) is passed through it. semanticscholar.org Because this compound has moderate polarity due to its amide and ketone groups, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate) would likely be effective. By gradually increasing the polarity of the mobile phase, the compound can be selectively eluted from the column and collected in fractions, separated from impurities. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, analytical technique used to monitor the progress of a reaction and assess the purity of the fractions collected from column chromatography. nih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (e.g., silica gel). The plate is then placed in a chamber with a shallow pool of a suitable solvent system. As the solvent moves up the plate by capillary action, it carries the sample with it. The distance the compound travels depends on its polarity and its affinity for the stationary and mobile phases. The purity of a sample can be judged by the presence of a single spot on the developed TLC plate after visualization, often under UV light. semanticscholar.org

X-ray Diffraction for Solid-State Structural Determination

For compounds that can be crystallized, single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure. researchgate.net This technique involves passing X-rays through a well-ordered crystal of the substance. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. mdpi.com

Mathematical analysis of this pattern allows for the calculation of the exact positions of each atom in the crystal lattice. mdpi.com A successful X-ray diffraction study of this compound would provide unambiguous data on bond lengths, bond angles, and torsional angles. nih.gov This information reveals the molecule's specific conformation in the solid state and details about intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen atoms, which govern the crystal packing. researchgate.net

Future Research Directions and Emerging Applications

Development of Innovative and Sustainable Synthetic Routes to N-Cyclooctyl-3-oxobutanamide and Its Analogues

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on developing green and sustainable routes for the synthesis of this compound and its derivatives. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which generate significant waste. scispace.com

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases, offers a green alternative for amide synthesis. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully employed in the direct amidation of carboxylic acids and amines in environmentally friendly solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach often proceeds under mild conditions with high selectivity and generates minimal waste. nih.govrsc.org

Solvent-Free and Catalyst-Free Methods: Exploring solvent-free reaction conditions or using readily available and non-toxic catalysts, such as boric acid, can significantly improve the environmental footprint of the synthesis. researchgate.netsemanticscholar.org These methods often involve direct heating of reactants, reducing the need for hazardous solvents and simplifying purification processes. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and process control for the production of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity.

The development of such sustainable synthetic strategies will be crucial for the large-scale and cost-effective production of this compound for its potential applications.

Exploration of this compound as a Core Structure in Novel Catalytic Systems and Reaction Methodologies

The β-ketoamide functionality in this compound presents multiple coordination sites, making it an attractive candidate as a ligand in transition metal catalysis. The nitrogen and oxygen atoms of the amide and ketone groups can chelate to metal centers, influencing their catalytic activity and selectivity.

Future research in this area could explore:

Coordination Chemistry: Investigating the coordination behavior of this compound with various metal ions could lead to the discovery of novel complexes with unique structural and electronic properties. Studies on the reaction of metal ions with acetoacetamide (B46550) have shown that the keto tautomer is favored for coordination due to the increased basicity of the carbonyl oxygen from amide resonance. rsc.org

Homogeneous Catalysis: this compound-metal complexes could be evaluated as catalysts in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The sterically demanding cyclooctyl group could play a crucial role in controlling the stereoselectivity of these reactions.

Heterogenization of Catalysts: Immobilizing this compound or its metal complexes onto solid supports could lead to the development of recyclable heterogeneous catalysts, which are highly desirable for industrial applications due to their ease of separation and reuse.

The versatility of the β-ketoamide scaffold as a building block for heterocyclic synthesis also suggests that this compound could serve as a precursor to novel catalytic structures. researchgate.netresearchgate.net

Expansion of Biological Targets and Deeper Mechanistic Investigations beyond Current Scope

While the specific biological activities of this compound are not extensively documented, the broader class of 3-oxobutanamides has shown a range of biological effects. researchgate.net Future research should focus on a systematic evaluation of the biological profile of this compound and its analogues.

Potential avenues for investigation include:

Antimicrobial and Antiviral Activity: Derivatives of related ketoamides have been explored as inhibitors of viral proteases, suggesting that this compound could be a starting point for the development of new antiviral agents. nih.govacs.org Its potential as an antimicrobial agent against various bacterial and fungal strains should also be investigated. researchgate.net

Enzyme Inhibition: The electrophilic nature of the β-keto group makes it a potential target for covalent modification of enzyme active sites. researchgate.net Screening this compound against a panel of enzymes, particularly those involved in disease pathways, could reveal novel therapeutic targets.

Mechanistic Studies: For any identified biological activity, detailed mechanistic studies will be crucial to understand the mode of action at the molecular level. This would involve identifying the specific cellular targets and pathways affected by the compound.

A thorough toxicological assessment will also be necessary to determine the safety profile of this compound for any potential therapeutic applications. researchgate.net

Integration of Advanced Computational Approaches for Predictive Chemistry and Materials Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules with desired properties. In the context of this compound, computational approaches can be employed in several ways:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.govsemanticscholar.orgnih.gov This can help in designing new analogues with enhanced potency and selectivity.

Molecular Docking: This technique can be used to predict the binding modes of this compound with potential biological targets, such as enzymes and receptors. nih.govnih.govsamipubco.com These studies can provide insights into the key interactions responsible for biological activity and guide the design of more effective compounds.

Materials Design: Computational modeling can be used to predict the properties of materials incorporating this compound, such as polymers or metal-organic frameworks. This can aid in the design of new materials with tailored optical, electronic, or mechanical properties.

The integration of these computational methods with experimental studies will enable a more rational and efficient exploration of the potential of this compound in various fields.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclooctyl-3-oxobutanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using cyclooctylamine and ethyl 3-oxobutanate under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Workup : Neutralize with NaHCO₃ and extract with ethyl acetate to isolate the product. Yield optimization (75–85%) requires stoichiometric control of cyclooctylamine .

- Data Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity by HPLC (>95%).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct signals for the cyclooctyl group (δ 1.2–2.1 ppm, multiplet) and the 3-oxobutanamide moiety (δ 2.5 ppm for ketone, δ 6.1 ppm for NH).

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z ≈ 226.3) confirms molecular weight.

- IR : Stretching bands at 1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (ketone C=O) validate functional groups .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Degrades above 150°C (TGA data); store at 2–8°C under inert gas.

- pH Sensitivity : Hydrolyzes in strong acidic/basic conditions (pH <2 or >10), forming cyclooctylamine and 3-oxobutanoic acid. Stabilize in neutral buffers for biological assays .

Q. What preliminary applications has this compound shown in chemical research?

- Methodological Answer :

- Organic Synthesis : Acts as a precursor for β-enamino ketones via condensation with aldehydes.

- Coordination Chemistry : Chelates transition metals (e.g., Cu²⁺) through its amide and ketone groups, studied via UV-Vis spectroscopy .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclooctyl group influence reactivity in substitution and cyclization reactions?

- Methodological Answer :

- Steric Hindrance : The bulky cyclooctyl group slows nucleophilic attacks at the amide carbonyl, favoring ketone reactivity.

- Electronic Effects : Electron-donating cycloalkyl groups increase electron density at the amide nitrogen, enhancing resonance stabilization.

- Case Study : In Pd-catalyzed cross-couplings, the cyclooctyl group reduces catalyst poisoning compared to aryl analogs .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare cytotoxicity assays (e.g., MTT vs. ATP-based) across cell lines (e.g., HEK293 vs. HeLa).

- Structural Confirmation : Verify derivative purity via X-ray crystallography to rule out impurities as confounding factors.

- Meta-Analysis : Use QSAR models to correlate substituent effects with activity trends .

Q. What computational methods are effective for predicting the tautomeric behavior of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to evaluate keto-enol equilibrium.

- Solvent Modeling : Apply PCM to simulate tautomer stability in DMSO vs. water.

- Kinetic Analysis : Calculate activation barriers for tautomer interconversion using NEB methods .

Q. What strategies mitigate interference from byproducts during large-scale synthesis?

- Methodological Answer :

- Byproduct Identification : Use GC-MS to detect cyclooctylamine or dimerized species.

- Process Optimization : Implement flow chemistry to reduce residence time and minimize side reactions.

- Purification : Employ fractional crystallization with ethanol/water mixtures to isolate the target compound .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets like proteases or kinases?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates for caspases).

- Docking Studies : Perform molecular docking with AutoDock Vina to predict binding poses in kinase ATP pockets.

- Mutagenesis : Validate binding sites by introducing point mutations in recombinant enzymes .

Q. What analytical challenges arise in quantifying trace degradation products, and how can they be addressed?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water for separation.

- Limit of Detection : Achieve sub-ppm sensitivity via MRM transitions (e.g., m/z 226 → 85 for the parent ion).

- Standard Curves : Prepare degradation analogs (e.g., 3-oxobutanoic acid) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.